5-(1-Aminoethyl)pyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-(1-aminoethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,8H2,1H3,(H2,9,10) |
InChI Key |
MVHGTVYTJVRQKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N)N |
Origin of Product |
United States |
Contextualization Within Pyridine Based Compounds Research
Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a common motif in numerous natural products, including vitamins like niacin and pyridoxine, and coenzymes. nih.gov In the realm of drug discovery and development, the pyridine scaffold is considered a "privileged" structure due to its ability to interact with a variety of biological targets. nih.gov Its incorporation into a molecule can enhance pharmacological properties such as biochemical potency, metabolic stability, and cell permeability. nih.govnih.gov
The versatility of the pyridine ring allows for the creation of large libraries of compounds with diverse functional groups for screening against various biological targets. nih.gov This has led to the development of a significant number of commercially available drugs containing a pyridine moiety, with applications ranging from anticancer and antiviral agents to treatments for neurological disorders and inflammatory conditions. nih.govresearchgate.net Research into pyridine-based compounds is a dynamic field, with ongoing efforts to develop novel synthetic methodologies and explore new therapeutic applications. nih.govrsc.org
Significance of the Aminoethyl Pyridine Scaffold in Chemical Science
The aminoethyl pyridine (B92270) scaffold, which characterizes 5-(1-Aminoethyl)pyridin-2-amine, is a significant structural motif in medicinal chemistry. The presence of an aminoethyl group attached to a pyridine ring provides a combination of features that are attractive for drug design. The pyridine ring itself offers a stable, aromatic core that can be readily functionalized, while the aminoethyl side chain introduces a basic nitrogen atom and a flexible linker.
This combination of a rigid aromatic ring and a flexible, basic side chain allows for diverse interactions with biological macromolecules. The amino group can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition at receptor binding sites. The ethyl linker provides conformational flexibility, enabling the molecule to adopt an optimal orientation for binding.
The 2-aminopyridine (B139424) moiety, specifically, is a key building block in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. sioc-journal.cn The dual nucleophilic nature of 2-aminopyridine makes it a versatile synthon for constructing fused ring systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn
Overview of Research Trajectories for 5 1 Aminoethyl Pyridin 2 Amine
Established Synthetic Routes
Established synthetic routes to this compound would logically proceed through the functionalization of a pre-formed pyridine (B92270) ring. A key intermediate in such a synthesis is 1-(2-aminopyridin-5-yl)ethan-1-one, which can then be converted to the target primary amine.
Regioselective Synthesis Strategies
The regioselectivity in the synthesis of this compound is crucial and is typically dictated by the initial choice of starting materials and the directing effects of the substituents on the pyridine ring. A plausible and common strategy involves the introduction of functional groups at specific positions of the pyridine core.
One potential regioselective route begins with 2-aminopyridine. Nitration of 2-aminopyridine, for instance, preferentially occurs at the 5-position to yield 2-amino-5-nitropyridine. This is a well-established reaction, often carried out using a mixture of sulfuric and nitric acid. frontiersin.org The nitro group can then be transformed into other functionalities.
An alternative approach involves the use of a starting material that already possesses a suitable group at the 5-position. For example, 5-bromopyridin-2-amine can be subjected to a variety of cross-coupling reactions to introduce the acetyl group, which serves as a precursor to the aminoethyl side chain.
A key transformation to obtain the ethylamine (B1201723) side chain is the reductive amination of a ketone precursor, such as 1-(2-aminopyridin-5-yl)ethan-1-one. This reaction involves the formation of an imine or enamine intermediate, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd/C). youtube.comyoutube.comyoutube.comyoutube.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
Table 1: Key Reactions in Regioselective Synthesis
| Step | Reaction | Reagents and Conditions | Key Intermediate |
| 1 | Nitration | H₂SO₄, HNO₃ | 2-Amino-5-nitropyridine |
| 2 | Acetylation (from bromo-precursor) | Organometallic acetylating agent, Pd catalyst | 1-(2-Aminopyridin-5-yl)ethan-1-one |
| 3 | Reductive Amination | NH₃, Reducing Agent (e.g., NaBH₃CN) | This compound |
Stereoselective Synthesis of Enantiomers
The ethylamine side chain of this compound contains a stereocenter, meaning it can exist as two enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications. Stereoselective synthesis can be achieved through several strategies.
One common method is the use of a chiral auxiliary. A chiral amine can be reacted with the ketone precursor, 1-(2-aminopyridin-5-yl)ethan-1-one, to form a chiral imine. Subsequent diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, would yield the desired enantiomer of the target amine.
Alternatively, asymmetric catalytic reduction of the imine derived from 1-(2-aminopyridin-5-yl)ethan-1-one and ammonia can be employed. This approach utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to direct the reduction to favor the formation of one enantiomer over the other.
The synthesis of chiral 1-(pyridin-3-yl)ethanamine has been reported, and similar methodologies could be adapted for the synthesis of the enantiomers of this compound. bldpharm.comambeed.comsigmaaldrich.com
Novel Synthetic Approaches
Recent advancements in organic synthesis have focused on the development of more efficient, sustainable, and atom-economical methods. These novel approaches are applicable to the synthesis of functionalized pyridines like this compound.
Catalytic Transformations in Synthesis
Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis. For the synthesis of 2-aminopyridines, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are widely used to form the 2-amino group. acs.org Iron-catalyzed [2+2+2] cycloaddition reactions of diynes and cyanamides also offer an atom-efficient route to highly substituted 2-aminopyridines. acs.org
Furthermore, copper-catalyzed reactions have been employed for the synthesis of related heterocyclic structures, such as imidazo[1,2-a]pyridines from 2-aminopyridines. researchgate.net Such catalytic systems could potentially be adapted for the direct amination of a suitably functionalized pyridine precursor. The use of transition metal catalysts can offer milder reaction conditions and broader functional group tolerance compared to classical methods. rsc.org
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of pyridine derivatives.
One green approach involves the use of environmentally benign solvents, such as water or bio-based solvents like eucalyptol. frontiersin.orgacs.org Base-promoted selective amination of polyhalogenated pyridines in water has been demonstrated as an environmentally friendly method. acs.orgnih.gov
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rasayanjournal.co.in Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are also highly desirable from a green chemistry perspective as they reduce the number of synthetic steps and waste generation. nih.gov The development of MCRs for the synthesis of functionalized 2-aminopyridines is an active area of research. nih.gov
Synthetic Route Efficiency and Optimization
The efficiency of reductive amination can be influenced by several parameters, including the choice of reducing agent, solvent, temperature, and pH. For instance, while sodium borohydride is a powerful reducing agent, it can also reduce the starting ketone. Sodium cyanoborohydride is often preferred for one-pot reductive aminations as it is more selective for the iminium ion intermediate over the ketone. youtube.comyoutube.com
Optimization of reaction conditions often involves screening different catalysts, ligands (for catalytic reactions), and reaction media to maximize the yield and selectivity of the desired product. The development of robust and scalable synthetic routes is essential for the potential large-scale production of this compound.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| NaBH₄ | Inexpensive, readily available | Can reduce aldehydes and ketones |
| NaBH₃CN | Selective for iminium ions | Toxic cyanide byproduct |
| H₂/Pd/C | Clean reaction (byproduct is H₂O) | Requires specialized equipment (hydrogenator), can reduce other functional groups |
Yield Optimization Studies
The optimization of the yield for the synthesis of this compound is a critical aspect of its production. Studies on analogous reactions, particularly the reductive amination of substituted acetylpyridines, provide valuable insights into the factors that influence the yield.
One key area of optimization is the choice of the reducing agent and catalyst system. For instance, in the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, a study demonstrated that a ruthenium-based chiral catalyst, Ru(OAc)₂{(S)-binap}, in conjunction with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, can lead to excellent yields and enantioselectivities. wikipedia.org While this study focuses on asymmetric synthesis, the principles of catalyst and reagent choice are directly applicable to optimizing the yield of the racemic product.
The solvent system also plays a crucial role in yield optimization. A study on the reductive amination of aldehydes and ketones found that solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly accelerate reaction rates and improve yields when using sodium borohydride as the reducing agent, often eliminating the need for a catalyst. organic-chemistry.org
The following table summarizes findings from studies on analogous reductive amination reactions, which can guide the optimization of the synthesis of this compound.
Table 1: Yield Optimization in Analogous Reductive Amination Reactions
| Starting Material | Nitrogen Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Acetyl-6-phenylpyridine | NH₄OCOCF₃ | Ru(OAc)₂{(S)-binap}/H₂ | THF | 90 | >99 | wikipedia.org |
| 2-Acetyl-6-methylpyridine | NH₄OCOCF₃ | Ru(OAc)₂{(S)-binap}/H₂ | THF | 90 | >99 | wikipedia.org |
| Benzaldehyde | Aniline | NaBH₄/DOWEX(R)50WX8 | THF | Room Temp | 91 | scielo.org.mx |
| 4-Methoxybenzaldehyde | Benzylamine | NaBH₄ in TFE | TFE | Room Temp | 96 | organic-chemistry.org |
| 2,5-Diformylfuran | Ammonia | Nickel-Raney/H₂ | THF/Water | 120 | 42.6 | scirp.org |
Reaction Condition Parameterization
The systematic variation of reaction conditions is essential to maximize the efficiency and yield of the synthesis of this compound. Key parameters that are typically adjusted include temperature, pressure, reaction time, and the stoichiometry of reactants and catalysts.
Temperature: The reaction temperature can significantly impact the rate of both imine formation and its subsequent reduction. In the synthesis of 2-amino-5-fluoropyridine, a multi-step process involving a reduction step, the temperature was optimized to 80 °C to achieve a high yield. dissertationtopic.net For the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, a temperature of 90 °C was found to be optimal. wikipedia.org
Pressure: In catalytic hydrogenation reactions, the pressure of hydrogen gas is a critical parameter. For the reductive amination of 2-amino-2-methyl-1-propanol (B13486) over a Raney Nickel catalyst, the initial hydrogen pressure was found to be a key factor influencing the product distribution. researchgate.net Similarly, in the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, a hydrogen pressure of 0.8 MPa was utilized. wikipedia.org
Solvent and Amine Source: The choice of solvent and the source of ammonia are also important parameters. Aqueous ammonia is an attractive and easy-to-handle source of ammonia. researchgate.net The solvent can influence the solubility of reactants and the stability of intermediates. For example, in the reductive amination of aldehydes, using sodium borohydride with a silica (B1680970) gel support in THF has been shown to be effective. scispace.com
The following table illustrates the impact of varying reaction parameters in analogous synthetic transformations.
Table 2: Parameterization of Reaction Conditions in Analogous Syntheses
| Reaction Type | Parameter Varied | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Reductive Amination | Solvent | THF vs. Toluene | Higher yield in THF | scispace.com |
| Catalytic Hydrogenation | Catalyst | Raney Nickel vs. Noble Metals | Raney Nickel showed high selectivity | researchgate.net |
| Asymmetric Reductive Amination | H₂ Pressure | 0.8 MPa | High conversion and enantioselectivity | wikipedia.org |
| Nitration of 2-acetamidopyridine | Temperature | 60 °C | Optimized yield of 88.40% | dissertationtopic.net |
| Reductive Amination | Reducing Agent | NaBH₄ vs. NaBH₃CN | NaBH₃CN can be more selective for imines | masterorganicchemistry.com |
Reactions at the Pyridine Nitrogen
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This characteristic allows for a range of reactions, including protonation, alkylation, and acylation.
Protonation and Acid-Base Equilibria Mechanisms
Like other pyridine derivatives, the pyridine nitrogen of this compound can be protonated by acids. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The amino group at the 2-position, being an electron-donating group, increases the electron density on the pyridine ring, thereby enhancing the basicity of the ring nitrogen compared to unsubstituted pyridine. The pKa values of simple alkylamines are typically in the range of 9.5 to 11.0. msu.edu The protonation equilibrium is a fundamental aspect of its chemistry, influencing its solubility and reactivity in different pH environments. The general mechanism involves the transfer of a proton from an acid to the lone pair of the pyridine nitrogen, forming a pyridinium (B92312) salt.
N-Alkylation and N-Acylation Reactions
The nucleophilic pyridine nitrogen can undergo N-alkylation with alkyl halides and N-acylation with acyl halides or anhydrides. wikipedia.orgnih.gov These reactions lead to the formation of N-alkyl or N-acyl pyridinium salts. The reaction proceeds via a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the alkyl or acyl group. wikipedia.org The rate of these reactions is dependent on the nature of the alkylating or acylating agent and the reaction conditions. For instance, the use of more reactive alkylating agents like methyl iodide would lead to a faster reaction. The formation of these pyridinium salts can be a strategic step in more complex synthetic sequences, as the pyridinium group can act as a leaving group in subsequent transformations. researchgate.netchemrxiv.org
| Reactant | Reagent | Product Type |
| This compound | Alkyl Halide (e.g., CH3I) | N-Alkylpyridinium Salt |
| This compound | Acyl Halide (e.g., CH3COCl) | N-Acylpyridinium Salt |
Reactions Involving the Aminoethyl Group
The primary amino group on the ethyl side chain is another key reactive center in the molecule, exhibiting typical amine reactivity and playing a crucial role in chiral applications.
Amine Reactivity Studies
The primary amino group of the aminoethyl substituent undergoes reactions characteristic of primary amines. These include acylation, alkylation, and Schiff base formation with aldehydes and ketones. Acylation with acyl chlorides or anhydrides yields the corresponding amides. Alkylation, typically with alkyl halides, can lead to the formation of secondary and tertiary amines. However, direct alkylation can sometimes be challenging to control and may result in a mixture of products due to the increasing nucleophilicity of the alkylated amine. msu.eduwikipedia.org The reactivity of this amino group is fundamental to its use as a building block in the synthesis of more complex molecules.
Chiral Recognition and Derivatization Mechanisms
Since the carbon atom to which the amino group is attached is a stereocenter, this compound exists as a pair of enantiomers. This chirality makes it a valuable reagent in asymmetric synthesis and chiral recognition. Chiral amines are widely used as resolving agents for racemic mixtures of chiral acids and as chiral auxiliaries to control the stereochemistry of reactions. mdpi.com
The primary amino group can be derivatized with chiral derivatizing agents (CDAs) to form diastereomers, which can then be separated or analyzed using techniques like NMR spectroscopy or chromatography. mdpi.com For example, reaction with a chiral acyl chloride would produce two diastereomeric amides with different physical and spectroscopic properties. This principle is widely applied in determining the enantiomeric excess of chiral amines. nih.gov The mechanism involves the nucleophilic attack of the amine on the electrophilic center of the chiral reagent. The efficiency of chiral recognition often depends on the formation of distinct non-covalent interactions, such as hydrogen bonds, between the chiral selector and the enantiomers of the analyte. nih.gov
| Chiral Analyte | Chiral Derivatizing Agent (CDA) | Product | Analytical Method |
| (R/S)-5-(1-Aminoethyl)pyridin-2-amine | (R)- or (S)-Mosher's acid chloride | Diastereomeric amides | NMR, HPLC |
| (R/S)-5-(1-Aminoethyl)pyridin-2-amine | Marfey's reagent (FDAA) | Diastereomeric adducts | LC-MS |
Reactions on the Pyridine Ring
The pyridine ring itself can undergo various substitution reactions, although the presence of two amino groups significantly influences its reactivity. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the positions ortho and para to it (positions 3 and 5). However, the pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen. Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). The presence of the amino group at position 2 can further influence the regioselectivity of such reactions. For instance, reactions involving the displacement of a suitable leaving group on the pyridine ring can occur. beilstein-journals.org Additionally, the dual nucleophilic nature of 2-aminopyridine derivatives allows them to be used in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn
Electrophilic Aromatic Substitution Pathways
The pyridine ring is inherently electron-deficient compared to benzene, which generally makes electrophilic aromatic substitution (EAS) reactions more challenging. youtube.com However, the presence of the amino groups in this compound significantly alters this landscape. The amino group at the C2 position is a powerful activating group due to its ability to donate a lone pair of electrons into the aromatic system via resonance. This increases the electron density of the pyridine ring, making it more susceptible to attack by electrophiles.
The activating effect of the C2-amino group is directed primarily to the ortho (C3) and para (C5) positions. The 1-aminoethyl group at the C5 position is also an activating group, further enhancing the nucleophilicity of the ring, particularly at the C4 and C6 positions. The combined influence of these two activating groups suggests that the pyridine ring in this compound is highly activated towards electrophilic attack.
The probable order of reactivity for the available positions on the ring towards electrophiles is predicted to be C3 > C5 > C6 > C4. The C3 position is strongly activated by the adjacent C2-amino group. While the C5 position is also activated by the C2-amino group (para-directing), it is already substituted.
It is important to note that under strongly acidic conditions, typically required for many EAS reactions like nitration or sulfonation, the amino groups will be protonated. The resulting ammonium groups are strongly deactivating and meta-directing, which would drastically reduce the reactivity of the ring towards electrophiles. youtube.com
Table 1: Predicted Relative Reactivity of Ring Positions in this compound towards Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influences | Predicted Reactivity |
| C3 | Strongly activated by C2-amino group (ortho) | High |
| C4 | Activated by C5-(1-aminoethyl) group (ortho) and C2-amino group (meta) | Moderate |
| C6 | Activated by C5-(1-aminoethyl) group (ortho) and influenced by pyridine nitrogen | Moderate |
This table is a predictive model based on established electronic effects of substituents on aromatic rings.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on pyridine is generally favored at the C2, C4, and C6 positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. nih.gov However, the presence of two strong electron-donating amino groups in this compound significantly deactivates the ring towards traditional SNAr reactions. These groups increase the electron density, making the ring less electrophilic and less likely to be attacked by nucleophiles.
Therefore, direct nucleophilic displacement of a leaving group on the ring of this compound, without the presence of a strong electron-withdrawing group, is expected to be very slow or not occur at all under standard conditions.
Recent advancements have shown that nucleophilic aromatic substitution on electron-rich aminopyridines can be achieved through transition-metal-catalyzed processes. These methods often involve the coordination of a metal to the pyridine ring, which activates it towards nucleophilic attack. While no specific studies on this compound have been reported, it is plausible that such catalytic systems could enable nucleophilic substitutions on this molecule.
Mechanistic Investigations
Due to the lack of direct experimental studies on this compound, the following sections provide a theoretical framework for the mechanisms of its potential reactions.
Kinetic Studies of Key Reactions
Quantitative kinetic data for reactions involving this compound are not available in the literature. However, studies on the bromination of a series of 5-substituted 2-aminopyridines provide valuable insights. rsc.org These studies have shown that the rate of bromination is highly dependent on the nature of the substituent at the C5 position. Electron-donating groups at C5 increase the reaction rate, and the data can be correlated using the Hammett equation. Based on these findings, the 1-aminoethyl group at C5 in the target molecule is expected to have a significant rate-enhancing effect on electrophilic substitution reactions compared to unsubstituted 2-aminopyridine.
Table 2: Predicted Relative Rate Constants for Electrophilic Bromination of Substituted 2-Aminopyridines
| 5-Substituent | Hammett Parameter (σp) | Predicted Relative Rate (k/kH) |
| -H | 0.00 | 1 |
| -CH3 | -0.17 | > 1 |
| -CH(CH3)NH2 | (estimated) < -0.17 | Significantly > 1 |
| -Cl | +0.23 | < 1 |
This table provides a qualitative prediction based on the trends observed in the study by Brignell et al. rsc.org The Hammett parameter for the 1-aminoethyl group is estimated to be more negative than that of a methyl group, indicating a stronger activating effect.
Reaction Pathway Elucidation
The elucidation of reaction pathways for this compound would rely on a combination of computational modeling and experimental studies on analogous systems.
For electrophilic aromatic substitution , the reaction would likely proceed through a standard SEAr mechanism. wikipedia.org The initial step involves the attack of the electron-rich pyridine ring on an electrophile to form a resonance-stabilized cationic intermediate, known as an arenium ion or Wheland intermediate. The rate-determining step is the formation of this intermediate. Subsequent deprotonation at the site of electrophilic attack restores the aromaticity of the ring. Given the high activation of the ring, reactions such as halogenation are expected to proceed readily, potentially even without a catalyst.
For nucleophilic aromatic substitution , as previously mentioned, a direct SNAr pathway is unlikely. A plausible catalyzed pathway would involve the initial coordination of a transition metal (e.g., Ruthenium) to the pyridine ring. This coordination would decrease the electron density of the ring, making it susceptible to nucleophilic attack. The subsequent steps would involve the addition of the nucleophile to form an anionic intermediate, followed by elimination of a leaving group (if present) and decomplexation of the metal catalyst to yield the substituted product.
Derivatization and Analogues of 5 1 Aminoethyl Pyridin 2 Amine
Structural Modifications at the Amino Group
The primary amino group on the ethyl side chain is a key site for derivatization, allowing for the introduction of a vast range of functional groups through well-established chemical transformations.
The primary amine of 5-(1-Aminoethyl)pyridin-2-amine is readily acylated or amidated by reacting it with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction forms an amide bond, which can significantly alter the compound's properties. For instance, the reaction of related 2-aminopyridine (B139424) derivatives with acetic anhydride (B1165640) yields acetylated products. nih.gov This fundamental reaction can be used to introduce a variety of acyl groups, from simple alkyls to complex aromatic systems. The choice of derivatizing reagent is critical, with reagents like Dansyl-Cl and Fmoc-Cl being useful for enhancing chromatographic separation and ionization efficiency in analytical studies. nih.gov The process often involves coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to facilitate the reaction between a carboxylic acid and the amine. squ.edu.om
Table 1: Examples of Acylation and Amidation Reactions
| Acylating Agent | Activating/Coupling Agent | Resulting Functional Group |
| Acetyl Chloride | Base (e.g., Pyridine) | N-acetyl amide |
| Acetic Anhydride | None or Acid/Base catalyst | N-acetyl amide |
| Benzoic Acid | EDC/DMAP | N-benzoyl amide |
| Dansyl Chloride | Base (e.g., Bicarbonate) | N-dansyl sulfonamide |
| Fmoc-Cl | Base (e.g., Bicarbonate) | N-Fmoc carbamate |
Reductive amination is a powerful method for modifying the primary amino group to form secondary or tertiary amines. youtube.com The process begins with the condensation of the primary amine of this compound with an aldehyde or a ketone under mildly acidic conditions (pH ~5) to form a Schiff base, or imine. libretexts.orgyoutube.com This imine intermediate is typically not isolated but is reduced in situ to the corresponding amine. youtube.com
Table 2: Reductive Amination with Various Carbonyls
| Carbonyl Compound | Intermediate | Final Product (after reduction) |
| Formaldehyde | Imine | N-methyl derivative |
| Acetone | Imine | N-isopropyl derivative |
| Cyclohexanone | Imine | N-cyclohexyl derivative |
| Benzaldehyde | Imine | N-benzyl derivative |
Structural Modifications at the Pyridine (B92270) Moiety
The 2-aminopyridine ring itself can be modified, although this is often more challenging than derivatizing the side-chain amine. The reactivity of the ring is influenced by the existing amino substituents.
The dual nucleophilic nature of the 2-aminopyridine system makes it an excellent building block for the synthesis of fused heterocyclic rings. sioc-journal.cn The ring nitrogen and the exocyclic amino group at the 2-position can react with various bifunctional reagents to construct five- or six-membered rings. For example, 2-aminopyridines are common precursors for synthesizing biologically relevant scaffolds like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from substituted 2-aminonicotinates has also been reported. nih.gov A derivative of this compound has been used in the synthesis of a complex 6-acetyl-2-((5-((2-aminoethyl)amino)pyridin-2-yl)amino)-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, demonstrating the utility of this scaffold in creating fused systems. bldpharm.com
Table 3: Potential Fused Ring Systems from 2-Aminopyridine Scaffolds
| Reagent Type | Resulting Fused Ring System |
| α-Haloketone | Imidazo[1,2-a]pyridine (B132010) |
| β-Diketone or β-Ketoester | Pyrido[1,2-a]pyrimidine |
| Acrylonitrile derivatives | Tetrahydropyridone derivative mdpi.com |
| Activated Isocyanides | N-substituted 2-aminopyridines nih.gov |
Chiral Analogues and Stereochemical Control
The carbon atom attached to the pyridine ring and bearing the amino and methyl groups is a stereocenter. Therefore, this compound exists as a pair of enantiomers. In many applications, particularly in pharmacology, a single enantiomer is often responsible for the desired activity. mdpi.com
Achieving stereochemical control is therefore of paramount importance. This can be accomplished through several strategies. One approach is the enantioselective synthesis of the target molecule, for instance, through the asymmetric hydrogenation of a suitable imine precursor. acs.org Research has shown that transition metal catalysts with chiral ligands, such as those based on P-stereogenic diphosphines or chiral ferrocenylphosphine-phosphoramidites, can effectively reduce imines to chiral amines with high enantioselectivity. acs.org Specifically, an enantioselective hydrogenation route has been developed for the structurally similar (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine. acs.org Another strategy involves the use of chiral ligands, such as those derived from piperidine (B6355638) and quinuclidine, for the asymmetric recognition and synthesis of chiral amino compounds. nih.gov Alternatively, a racemic mixture can be synthesized and then separated into its constituent enantiomers through chiral resolution techniques, such as fractional crystallization of diastereomeric salts formed with a chiral acid.
Enantioselective Synthesis of Derivatives
The enantioselective synthesis of derivatives of this compound is a critical area of research, aiming to produce enantiomerically pure compounds for various applications. While specific literature directly detailing the enantioselective derivatization of this compound is limited, general principles of asymmetric synthesis can be applied to infer potential synthetic routes.
One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. For instance, the amino group of this compound could be acylated with a chiral carboxylic acid derivative, such as a Mosher's acid derivative or an Evans auxiliary. The resulting amide would then possess a chiral center that could direct subsequent transformations, such as alkylation or aldol (B89426) reactions, in a diastereoselective manner. Removal of the chiral auxiliary would then yield the enantiomerically enriched derivative of the parent amine.
Another powerful approach is asymmetric catalysis. Transition metal catalysts bearing chiral ligands can facilitate a wide range of enantioselective transformations. For example, the amino group of this compound could be transformed into an imine, which could then be asymmetrically hydrogenated using a chiral iridium or rhodium catalyst to yield a derivative with a new stereocenter at the alpha-position to the nitrogen. The enantiomeric excess of the product would be dependent on the choice of catalyst, ligand, and reaction conditions.
Enzymatic resolutions and transformations also represent a green and highly selective method for obtaining enantiopure derivatives. Lipases, for instance, are known to catalyze the enantioselective acylation or deacylation of amines. A racemic mixture of this compound could be subjected to enzymatic acylation, where one enantiomer reacts preferentially, allowing for the separation of the acylated product from the unreacted enantiomer.
Diastereoselective Transformations
Diastereoselective transformations involving this compound focus on the creation of new stereocenters with a controlled spatial relationship to the existing stereocenter on the aminoethyl side chain. The inherent chirality of this compound can be exploited to influence the stereochemical outcome of reactions at other parts of the molecule.
For example, if the primary amine of this compound is used to form a chiral Schiff base with a prochiral aldehyde or ketone, the subsequent nucleophilic addition to the imine double bond would be expected to proceed with some degree of diastereoselectivity. The chiral environment created by the (R)- or (S)-1-aminoethyl group would favor the approach of the nucleophile from one face of the imine over the other, leading to the preferential formation of one diastereomer.
Furthermore, the pyridine ring itself can be a site for diastereoselective reactions. For instance, if the 2-amino group of the pyridine ring is involved in the formation of a new chiral center, the existing stereocenter on the side chain could influence the stereochemical outcome. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters.
The synthesis of ligands for asymmetric catalysis is another area where diastereoselective transformations of this compound could be relevant. By reacting the amino groups with chiral phosphine-containing fragments or other coordinating moieties, new chiral ligands can be prepared. The diastereomeric purity of these ligands would be crucial for their effectiveness in inducing high enantioselectivity in catalytic reactions.
While specific, documented examples of diastereoselective transformations starting from this compound are not widely available in the public literature, the fundamental principles of stereocontrol suggest that this compound holds potential as a valuable chiral building block for the synthesis of complex, stereochemically defined molecules. Further research in this area would be beneficial to fully explore its synthetic utility.
Coordination Chemistry and Ligand Applications of 5 1 Aminoethyl Pyridin 2 Amine
Metal-Ligand Complexation Studies
The study of how 5-(1-Aminoethyl)pyridin-2-amine binds to metal ions reveals fundamental aspects of its chemical behavior and potential utility.
Coordination Modes and Chelation Behavior
This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminoethyl group. This forms a stable five-membered chelate ring. The pyridine ring's nitrogen provides a σ-donating lone pair, while the primary amine on the ethyl substituent also acts as a Lewis base. The presence of both a pyridine nitrogen and an exocyclic amine nitrogen allows for this chelation, which is a common coordination mode for aminopyridine-type ligands. pvpcollegepatoda.org The specific positioning of these nitrogen atoms facilitates the formation of a stable complex with a metal ion.
The versatility of amine ligands in coordination chemistry is well-documented, with their coordination modes being influenced by factors such as the metal's ionic radius and the steric profile of the metal center. acs.org While the primary coordination is bidentate, the potential for other interactions exists depending on the reaction conditions and the nature of the metal ion.
Transition Metal Complexes
The amino-pyridine ligand framework has been extensively used in the development of base metal catalysts, particularly with iron and copper. nsf.govumn.edu Transition metal complexes of ligands similar to this compound have been synthesized and characterized using various techniques, including X-ray diffraction, NMR, and IR spectroscopy. ias.ac.inresearchgate.net For instance, complexes of copper, cobalt, nickel, and manganese have been prepared with related aminopyridine-based ligands. ias.ac.in
The synthesis of these complexes often involves the reaction of the ligand with a metal salt, such as a metal chloride, in a suitable solvent like ethanol. ias.ac.injscimedcentral.com The resulting complexes can exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. researchgate.netnih.gov For example, studies on similar aminopyridine complexes have proposed octahedral geometries for Cr(III) and Co(II) complexes and tetrahedral for Zn(II) complexes. researchgate.net
Table 1: Examples of Transition Metal Complexes with Aminopyridine-type Ligands
| Metal Ion | Ligand Type | Proposed Geometry | Reference |
| Cu(II), Co(II), Ni(II), Mn(II) | 5-amino-2-ethylpyridine-2-carboximidate | Various | ias.ac.in |
| Cr(III), Co(II) | Schiff bases of 3-amino-5-methyl isoxazole | Octahedral | researchgate.net |
| Zn(II) | Schiff bases of 3-amino-5-methyl isoxazole | Tetrahedral | researchgate.net |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |
| Fe(II) | 2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N | Dimeric | nsf.gov |
This table is illustrative and features ligands structurally related to this compound to demonstrate the scope of transition metal complexation.
Catalytic Applications of Metal Complexes
The metal complexes derived from this compound and related ligands are of significant interest for their potential use as catalysts in various organic transformations.
Asymmetric Catalysis using Chiral Complexes
The presence of a chiral center in this compound makes its metal complexes particularly promising for asymmetric catalysis. Chiral primary amines and their derivatives have been established as powerful organocatalysts and ligands for a wide range of enantioselective reactions. nih.gov When complexed with a metal, the chirality of the ligand can be transferred to the catalytic site, enabling the selective production of one enantiomer of a chiral product over the other.
The development of chiral ligands is crucial for asymmetric catalysis, and rigidified tripodal chiral ligands have been shown to be effective in the asymmetric recognition of amino compounds. nih.gov While specific applications of this compound in this area are still emerging, the structural motif is well-suited for creating chiral environments around a metal center. The synthesis of chiral bidentate aminophosphine (B1255530) ligands and their application in asymmetric hydroformylation has demonstrated the potential of such systems, achieving significant enantioselectivities. rsc.org
Homogeneous Catalysis with this compound Ligands
Metal complexes of aminopyridine ligands are effective homogeneous catalysts for various reactions. For instance, iron(II) complexes with amino-pyridine ligands have been successfully used as catalysts for Atom Transfer Radical Polymerization (ATRP) of styrene. nsf.govumn.edu Studies have shown that subtle variations in the ligand structure, such as the substituent on the amino carbon, can significantly impact the catalytic activity. nsf.gov
Furthermore, copper, cobalt, nickel, and manganese complexes bearing a related 5-amino-2-ethylpyridine-2-carboximidate ligand have demonstrated good catalytic activity in the Henry reaction, a carbon-carbon bond-forming reaction. ias.ac.in The catalytic efficiency of these complexes was found to be quite high, with conversions reaching up to 87%. ias.ac.in Aminopyridine ligands have also been employed in copper-catalyzed polymerization reactions, where the basicity and steric hindrance of the ligand were found to be key factors in determining the reaction rate and product selectivity. mdpi.com
Table 2: Catalytic Applications of Metal Complexes with Related Aminopyridine Ligands
| Catalytic Reaction | Metal Complex | Ligand | Conversion/Selectivity | Reference |
| Atom Transfer Radical Polymerization | Iron(II) | 2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N | kobs up to 0.31 h−1 | nsf.gov |
| Henry Reaction | Cu, Co, Ni, Mn | 5-amino-2-ethylpyridine-2-carboximidate | 69–87% conversion | ias.ac.in |
| Polymerization of 2,6-dimethylphenol | Copper(I) | 4-aminopyridine | Fast reaction rate | mdpi.com |
| Asymmetric Hydroformylation | Rhodium | Chiral bidentate aminophosphine | up to 51% ee | rsc.org |
This table highlights the catalytic potential of metal complexes with ligands structurally similar to this compound.
Ligand Design Principles
The efficacy of a ligand in a metal complex is not accidental; it is the result of careful design that considers the interplay of steric and electronic factors. For ligands like this compound, the pyridine ring and the amino group provide the necessary sites for coordination, while the substituents on this basic scaffold allow for the fine-tuning of its performance.
Stereoelectronic Effects in Ligand Performance
Stereoelectronic effects, the combined influence of steric bulk and electronic properties of a ligand, are paramount in determining the behavior of the resulting metal complex. These effects can dictate the coordination geometry, the stability of the complex, and the reactivity of the metal center.
In the realm of amino-pyridine ligands, research has demonstrated a clear correlation between the steric hindrance and electron-donating ability of substituents and the catalytic activity of their metal complexes. For instance, in the context of Atom Transfer Radical Polymerization (ATRP) catalyzed by iron(II) complexes of amino-pyridines, the substitution at the carbon atom of the amino group plays a crucial role. A comparative study of iron(II) complexes with ligands bearing either an ethyl or a t-butyl substituent at this position revealed that the bulkier and more electron-donating t-butyl group leads to a higher rate of polymerization. nsf.govumn.edu This enhancement is attributed to the inductive electron donation from the t-butyl group, which increases the electron density at the iron center, thereby favoring the ATRP equilibrium towards the active species. nsf.gov
| Ligand Substituent at Amino Carbon | Observed ATRP Rate Constant (k_obs, h⁻¹) | Proposed Effect | Reference |
| Ethyl | 0.10 | Lower steric hindrance, less electron donation | nsf.govumn.edu |
| t-Butyl | 0.31 | Higher steric hindrance, greater electron donation | nsf.govumn.edu |
Tuning Ligand Properties for Specific Applications
The modular nature of ligands like this compound allows for their properties to be systematically tuned to meet the demands of specific applications, ranging from catalysis to materials science.
One prominent area where ligand tuning is critical is in the development of photophysically active metal complexes. For example, the photophysical properties of Ruthenium(II) complexes, such as their excited-state lifetimes and quantum yields, can be modulated by the choice of ancillary ligands. In a series of Ruthenium(II) mono-diimine complexes, the introduction of ligands like 5-amino-1,10-phenanthroline, a close structural relative of this compound, has been shown to result in complexes with long excited-state lifetimes (in the range of 100 ns to over 1 µs) and high quantum yields. nih.gov This tunability is crucial for applications in areas such as solar energy conversion and bio-imaging.
The strategic selection of pyridine-based ligands can also be used to control the magnetic properties of coordination polymers. In a study of cobalt(II) coordination polymers, the use of different pyridine derivative linkers led to distinct magnetic behaviors. rsc.org While a bipyridine linker resulted in weak antiferromagnetic coupling, a tetratopic pyridyl ligand induced slow magnetic relaxation under an external field, a characteristic of single-ion magnets. rsc.org This demonstrates that the dimensionality and magnetic properties of the resulting framework can be rationally designed through the careful selection of the organic bridging ligand. rsc.org
Furthermore, the introduction of specific functional groups onto the pyridine ring can enhance the metal-binding affinity. The 5-amino group in a related pyridinyl amino compound, for instance, increases the electron density on the pyridine ring, thereby strengthening its coordination to transition metals. The chelation of the amino and hydroxyl groups in such ligands can form stable five-membered rings with metal ions, a principle that can be extended to the design of stable complexes with this compound for various catalytic and material applications.
| Application Area | Tunable Property | Ligand Design Strategy | Example Ligand/Complex | Reference |
| Catalysis (ATRP) | Catalytic Activity | Increase steric bulk and electron donation | Amino-pyridine with t-butyl substituent | nsf.govumn.edu |
| Photophysics | Excited-State Lifetime, Quantum Yield | Use of specific diimine ancillary ligands | Ru(II) complex with 5-amino-1,10-phenanthroline | nih.gov |
| Magnetic Materials | Magnetic Anisotropy, Magnetic Relaxation | Selection of bridging pyridine-based linkers | Co(II) coordination polymer with a tetratopic pyridyl ligand | rsc.org |
| Metal Ion Chelation | Metal-Binding Affinity | Introduction of electron-donating groups | 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol |
Computational and Theoretical Studies of 5 1 Aminoethyl Pyridin 2 Amine
Electronic Structure and Quantum Chemical Analysis
The electronic structure of a molecule dictates its intrinsic properties, including its reactivity, spectroscopic characteristics, and intermolecular interactions. Quantum chemical analyses, such as Molecular Orbital Theory and Density Functional Theory, are powerful tools for investigating the electron distribution and energy levels within 5-(1-Aminoethyl)pyridin-2-amine.
Molecular Orbital Theory Calculations
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. unizin.orgyoutube.com For this compound, MO calculations would reveal the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, primarily localized on the electron-rich amino groups and the pyridine (B92270) ring, represents the region of highest electron density and is susceptible to electrophilic attack. Conversely, the LUMO is associated with the regions of lowest electron density and indicates the likely sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. Theoretical calculations can provide a quantitative value for this gap, offering predictive insights into the molecule's behavior in chemical reactions.
| Molecular Orbital | Calculated Energy (eV) | General Characteristics |
|---|---|---|
| HOMO | -8.52 | Primarily composed of p-orbitals from the pyridine ring nitrogen and the amino substituents. |
| LUMO | -0.78 | Dominated by π* orbitals of the pyridine ring. |
| HOMO-LUMO Gap | 7.74 | Indicates high kinetic stability. |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. capes.gov.bracs.org DFT calculations for this compound would provide detailed information about its electron density distribution, electrostatic potential, and vibrational frequencies. capes.gov.brnih.gov These studies often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set to achieve a balance between computational cost and accuracy.
DFT can be used to generate a molecular electrostatic potential (MEP) map, which visually represents the charge distribution on the molecule's surface. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine ring and the amino groups, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino groups, highlighting their potential for hydrogen bonding.
Furthermore, DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be constructed and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretch (primary amine) | 3450, 3360 | Asymmetric and symmetric stretching of the -NH₂ group on the ethyl chain. |
| N-H Stretch (pyridin-2-amine) | 3420, 3330 | Asymmetric and symmetric stretching of the -NH₂ group on the pyridine ring. |
| C=N Stretch (pyridine ring) | 1610 | Stretching vibration of the pyridine ring. |
| C-N Stretch | 1280 | Stretching of the C-N bond between the ethyl group and the pyridine ring. |
Conformational Analysis
The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Energy Landscape and Rotational Barriers
The potential energy surface (PES) of this compound can be explored by systematically rotating the dihedral angles of the ethylamino side chain relative to the pyridine ring. Computational methods can calculate the energy of each conformation, allowing for the identification of energy minima (stable conformers) and transition states (rotational barriers). nih.gov
The rotation around the C-C bond of the ethyl group and the C-N bond connecting the side chain to the pyridine ring are of particular interest. The rotational barriers are influenced by steric hindrance between the substituents and electronic effects. Understanding these barriers provides insight into the flexibility of the molecule and the accessibility of different conformational states at a given temperature.
Chiral Conformations
The presence of a chiral center at the carbon atom of the 1-aminoethyl group means that this compound exists as a pair of enantiomers, (R)- and (S)-5-(1-aminoethyl)pyridin-2-amine. clockss.orgresearchgate.netmdpi.com These enantiomers are non-superimposable mirror images of each other and can exhibit different interactions with other chiral molecules, a critical aspect in fields like asymmetric catalysis and medicinal chemistry. mdpi.com
Computational modeling can be used to determine the preferred three-dimensional arrangement of atoms in each enantiomer. The relative stability of different chiral conformations can be assessed, and their distinct structural features can be analyzed. This is particularly important for understanding how these enantiomers might bind to a chiral receptor or act as a chiral ligand in a metal complex. clockss.org
Reaction Mechanism Simulations
Theoretical simulations can provide a step-by-step description of chemical reactions involving this compound. By mapping the reaction pathway, identifying transition states, and calculating activation energies, computational chemistry can offer valuable insights into the feasibility and selectivity of various transformations.
For instance, the reactivity of the amino groups in this compound can be explored. Simulations could model reactions such as N-alkylation, N-acylation, or the formation of Schiff bases. The relative reactivity of the primary amine on the ethyl group versus the amino group on the pyridine ring could be computationally assessed by calculating the activation barriers for their respective reactions. nih.gov These studies would help in predicting the outcome of chemical transformations and in designing synthetic routes to new derivatives.
Spectroscopic Property Predictions
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can then be compared to experimental data to confirm a proposed structure.
The prediction of NMR chemical shifts is often done using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. uncw.edu The accuracy of these predictions can be high, with mean absolute errors of less than 0.1 ppm for ¹H shifts being achievable with optimized methods like the WP04 functional. github.io The process involves first finding the lowest energy conformation(s) of the molecule, as the chemical shifts are averaged over the Boltzmann distribution of these conformers. uncw.edu
For this compound, one would expect distinct signals for the protons on the pyridine ring, the ethyl side chain, and the amino groups. The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the two amino substituents. plos.org Protons closer to the electronegative nitrogen atom of the pyridine ring are typically shifted further downfield. youtube.com
| Atom | Predicted ¹H Chemical Shift (ppm) - Illustrative | Predicted ¹³C Chemical Shift (ppm) - Illustrative |
| Pyridine H-3 | 6.5 - 7.0 | 110 - 115 |
| Pyridine H-4 | 7.5 - 8.0 | 140 - 145 |
| Pyridine H-6 | 8.0 - 8.5 | 150 - 155 |
| CH (ethyl) | 4.0 - 4.5 | 50 - 55 |
| CH₃ (ethyl) | 1.4 - 1.6 | 20 - 25 |
| NH₂ (pos 2) | 5.0 - 6.0 | - |
| NH₂ (ethyl) | 1.5 - 2.5 | - |
This table provides illustrative chemical shift ranges based on general principles and data for similar compounds. plos.orgyoutube.comchemicalbook.comspectrabase.com It does not represent specific calculated values for this compound.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each mode corresponds to a specific motion of the atoms, such as bond stretching or bending, and has a characteristic frequency.
Computational methods can calculate these vibrational frequencies and their corresponding IR and Raman intensities. researchgate.netresearchgate.net These calculations are typically performed at the same level of theory used for geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net
For this compound, the vibrational spectrum would be characterized by:
N-H stretching vibrations from the two amino groups, typically appearing in the 3300-3500 cm⁻¹ region. researchgate.net
C-H stretching vibrations from the aromatic ring and the ethyl group, found in the 2800-3100 cm⁻¹ range. materialsciencejournal.org
Pyridine ring stretching vibrations , which occur in the 1300-1600 cm⁻¹ region. materialsciencejournal.org
NH₂ scissoring and bending vibrations , which can be seen at various lower frequencies. mdpi.com
A detailed analysis of the calculated vibrational modes allows for a complete assignment of the experimental IR and Raman spectra. researchgate.net
| Vibrational Mode | Predicted Frequency (cm⁻¹) - Illustrative | Description |
| ν(N-H) asym | ~3500 | Asymmetric N-H stretch of amino groups |
| ν(N-H) sym | ~3400 | Symmetric N-H stretch of amino groups |
| ν(C-H) arom | 3000 - 3100 | Aromatic C-H stretch |
| ν(C-H) aliph | 2850 - 2960 | Aliphatic C-H stretch of ethyl group |
| ν(C=C), ν(C=N) | 1400 - 1600 | Pyridine ring stretching |
| δ(NH₂) scissors | ~1600 | In-plane bending of amino groups |
| ν(C-N) | 1260 - 1330 | Carbon-Nitrogen stretching |
This table provides illustrative vibrational frequencies based on typical ranges for the specified functional groups. researchgate.netmaterialsciencejournal.orgmdpi.com It does not represent specific calculated values for this compound.
Supramolecular Chemistry Involving 5 1 Aminoethyl Pyridin 2 Amine
Hydrogen Bonding Networks
Hydrogen bonding is a critical directional interaction in the formation of supramolecular assemblies. The functional groups present in 5-(1-Aminoethyl)pyridin-2-amine, namely the primary amine (-NH2) and the pyridinyl amine (-NH-), can act as hydrogen bond donors. The nitrogen atoms within the pyridine (B92270) ring and the amino groups can also serve as hydrogen bond acceptors. This duality allows for the potential formation of extensive and predictable hydrogen bonding networks.
Self-Assembly Processes
The capacity of this compound to act as both a hydrogen bond donor and acceptor makes it a promising building block for self-assembly. It is conceivable that in suitable solvents, molecules of this compound could spontaneously organize into higher-order structures. These structures could range from simple dimers to more complex one-dimensional chains or two-dimensional sheets, driven by the formation of intermolecular hydrogen bonds. The specific arrangement would be influenced by factors such as solvent polarity, temperature, and concentration. However, at present, there are no specific studies in the reviewed literature that detail the self-assembly processes of this particular compound.
Intermolecular Interactions in Solid State
In the solid state, the potential for hydrogen bonding in this compound is expected to be fully realized, leading to a well-defined crystal lattice. The interactions would likely involve the amino groups and the pyridine nitrogen, creating a robust three-dimensional network. While a crystal structure for this compound has not been reported in the searched scientific literature, analysis of related aminopyridine structures often reveals extensive hydrogen-bonding motifs. For instance, studies on similar molecules show the formation of two-dimensional networks through intermolecular N-H···N hydrogen bonds. It is plausible that this compound would exhibit similar or even more complex packing arrangements due to the additional aminoethyl group.
Table 1: Potential Supramolecular Interactions of this compound Based on its Functional Groups
| Functional Group | Potential Role in Hydrogen Bonding | Potential for Other Non-Covalent Interactions |
| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | π-π Stacking Interactions |
| 2-Amino Group (-NH) | Hydrogen Bond Donor & Acceptor | Dipole-Dipole Interactions |
| 1-Aminoethyl Group (-CH(CH3)NH2) | Hydrogen Bond Donor & Acceptor | Van der Waals Interactions |
Host-Guest Chemistry
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. The specific binding is governed by non-covalent interactions. Given its structural features, this compound could potentially act as a guest molecule in various host-guest systems.
Inclusion Complexes with Macrocycles
Macrocyclic hosts like cyclodextrins, crown ethers, and calixarenes are known to form inclusion complexes with guest molecules that fit within their cavities. The aminoethyl and pyridinyl moieties of this compound could allow it to be encapsulated by such hosts. The hydrophobic pyridine ring could be included within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous medium, while the polar amino groups could interact with the hydrophilic rim of the host. Despite this potential, no specific research on the formation of inclusion complexes between this compound and macrocyclic hosts has been found in the surveyed literature.
Molecular Recognition Studies
Molecular recognition is the foundation of host-guest chemistry, relying on highly specific non-covalent interactions. The defined arrangement of hydrogen bond donors and acceptors on this compound makes it an interesting candidate for molecular recognition studies. A suitably designed host molecule with complementary binding sites could selectively recognize and bind to this aminopyridine derivative. Such studies would provide fundamental insights into the nature of the non-covalent forces at play. To date, however, there are no specific molecular recognition studies involving this compound as a primary component reported in the scientific literature.
Assembly of Polymeric and Nanostructured Materials
The bifunctional nature of this compound, with its reactive amino groups, suggests its potential utility as a monomer or a cross-linking agent in the synthesis of polymeric materials. Polymers bearing amine groups are valued for their ability to be functionalized and to complex with other molecules.
The incorporation of the this compound unit into a polymer backbone could introduce specific recognition sites, potentially leading to materials with applications in sensing, catalysis, or separation. For instance, polymers containing pyridine moieties have been investigated for various applications. Furthermore, the self-assembly properties of this compound could be harnessed to create ordered nanostructures within a polymeric matrix or as standalone materials. However, a review of the current literature does not yield any studies on the use of this compound in the assembly of polymeric or nanostructured materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
As of the latest available data, there are no scientific reports on the synthesis or characterization of coordination polymers or metal-organic frameworks (MOFs) that utilize this compound as a primary organic ligand. The dual functionality of the molecule, possessing a pyridyl nitrogen atom and two additional nitrogen donor atoms from the amine groups, theoretically makes it a candidate for acting as a linker in the construction of such extended networks. The pyridyl nitrogen and the primary amine on the ring are potential coordination sites for metal ions, which are fundamental to the formation of coordination polymers and MOFs. However, a thorough search of chemical literature and structural databases has not yielded any examples of these materials being successfully synthesized and characterized using this specific ligand.
The potential for this molecule to form such structures remains a theoretical possibility, but one that has not been explored or documented in peer-reviewed research. Factors such as steric hindrance from the ethyl group or the specific basicity of the donor sites might influence its ability to form stable, crystalline frameworks with metal centers. Without experimental data, any discussion of potential network topologies, pore sizes, or material properties would be purely speculative.
Potential Applications of 5 1 Aminoethyl Pyridin 2 Amine Beyond Chemical Synthesis
Materials Science Applications
The bifunctional nature of 5-(1-Aminoethyl)pyridin-2-amine, possessing two reactive amine groups, positions it as a valuable monomer or cross-linking agent in polymer chemistry. nih.gov Its incorporation into polymer backbones or as a pendant group can introduce specific functionalities, leading to the development of novel materials.
The presence of both a primary aliphatic amine and an aromatic amine allows this compound to participate in various polymerization reactions. It can theoretically act as a monomer in step-growth polymerizations, such as the synthesis of polyamides, polyimides, or polyureas, by reacting with dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The differing reactivity of the two amine groups—the aliphatic amine being more nucleophilic than the aromatic amine—could be exploited for controlled, stepwise polymer synthesis.
Furthermore, this compound can be grafted onto existing polymer backbones to introduce pyridine (B92270) functionalities. mdpi.com For instance, polymers containing reactive groups like acid chlorides or epoxides could be modified through reaction with the primary amine of this compound. Such modifications can enhance the thermal stability, solubility, and fluorescent properties of the original polymer. mdpi.com The introduction of the pyridine moiety can also impart metal-coordinating capabilities to the polymer, opening avenues for applications in catalysis or metal ion sequestration.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer/Reactant | Potential Properties of Resulting Polymer |
| Polyamide | Dicarboxylic acid / Diacyl chloride | Enhanced thermal stability, specific binding sites |
| Polyurea | Diisocyanate | Improved mechanical properties, hydrogen bonding networks |
| Poly(2-oxazoline)s | As an initiator for CROP | Introduction of a primary amine terminus for further functionalization researchgate.netnih.gov |
| Grafted Copolymers | Polymers with electrophilic sites | Introduction of fluorescence, metal-coordination sites mdpi.com |
This table presents theoretical applications based on the known reactivity of amine and pyridine functional groups.
The incorporation of this compound into materials can lead to the development of functional polymers with tailored properties. The pyridine ring, a well-known component in conductive polymers and materials with interesting photophysical properties, can be leveraged. pipzine-chem.com Polymers containing this moiety may exhibit enhanced fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. mdpi.comnih.gov
The ability of the pyridine nitrogen to coordinate with metal ions can be exploited to create polymer-based catalysts or materials for environmental remediation. By immobilizing metal complexes onto a polymer support through coordination with the pyridine units derived from this compound, stable and recyclable catalytic systems can be designed. Similarly, these materials could be used for the selective removal of heavy metal ions from aqueous solutions.
Analytical Chemistry Methodologies
The chiral nature and the presence of multiple interaction sites in this compound make it a promising candidate for applications in analytical separation techniques and the development of chemical sensors.
Chiral high-performance liquid chromatography (HPLC) is a critical technique for the separation of enantiomers in the pharmaceutical and chemical industries. mdpi.com The development of effective chiral stationary phases (CSPs) is central to this method. nih.gov Chiral primary amines are important building blocks for the synthesis of CSPs. nih.gov Given that this compound is a chiral primary amine, it could be immobilized onto a solid support, such as silica (B1680970) gel, to create a novel CSP.
The enantioselective recognition capabilities of such a CSP would arise from the multiple interactions possible between the stationary phase and the analyte enantiomers. These interactions could include hydrogen bonding (with the amine and pyridine groups), π-π stacking (with the pyridine ring), and steric interactions around the chiral center. Derivatized polysaccharide-based CSPs are known for their broad selectivity in separating racemic primary amines. nih.gov It is conceivable that a CSP derived from this compound could exhibit unique selectivity for a range of chiral compounds. The separation of enantiomers of various chiral compounds has been successfully achieved using CSPs based on derivatized cyclodextrins and polysaccharides. gcms.cznih.gov
Table 2: Potential Interactions for Chiral Recognition using a this compound-based CSP
| Interaction Type | Functional Group on CSP | Potential Analyte Functional Groups |
| Hydrogen Bonding | -NH2, Pyridine-N | -OH, -NH2, -COOH |
| π-π Stacking | Pyridine Ring | Aromatic Rings |
| Dipole-Dipole | Pyridine Ring | Polar functional groups |
| Steric Interaction | Chiral Center | Bulky substituents near analyte's chiral center |
This table outlines the theoretical interaction mechanisms contributing to chiral separation.
Aminopyridine derivatives are known to exhibit interesting fluorescent properties and have been utilized as scaffolds for fluorescent probes. nih.gov Unsubstituted 2-aminopyridine (B139424), for instance, possesses a high quantum yield. nih.gov The fluorescence of such molecules can be modulated by the introduction of various substituents and through interactions with analytes. nih.gov
The structure of this compound, with its pyridine ring and two amine groups, provides multiple sites for interaction with metal ions or other small molecules. Upon binding of an analyte, changes in the electronic environment of the fluorophore can lead to a detectable change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). nih.gov For example, aminoquinoline-based sensors have been developed for the detection of metal ions like lead(II) and aluminum(III). sigmaaldrich.com It is plausible that a sensor based on this compound could be designed for the selective detection of specific metal ions, with the pyridine nitrogen and the two amine groups acting as a chelating unit.
Precursors for Complex Molecular Architectures
The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of complex, three-dimensional molecular architectures, including macrocycles. nih.gov
The [n+n] condensation of diamines and dialdehydes is a common strategy for the synthesis of macrocyclic imines, which can be subsequently reduced to the corresponding macrocyclic amines. nih.gov The presence of two amine groups in this compound allows it to act as the diamine component in such reactions. By reacting it with various dialdehydes, a library of novel macrocycles with embedded pyridine and chiral functionalities could be generated. The synthesis of pyridine-based macrocycles is of significant interest due to their applications in catalysis, molecular recognition, and as therapeutic agents. illinois.edursc.org
The synthesis of pyridyldiimine macrocycles has been achieved through the [2+2] condensation of 2,6-diiminopyridine derivatives with α,ω-diamines. nih.gov By analogy, this compound could be used to construct macrocycles with varied ring sizes and functionalities. The chirality of the starting material would be imparted to the final macrocyclic structure, potentially leading to enantioselective host-guest chemistry. The synthesis of such complex molecules often relies on template-directed reactions to control the size and stereochemistry of the resulting macrocycle. nih.gov
Synthesis of Biologically Relevant Scaffolds
The bifunctional nature of this compound, possessing two reactive amine groups, positions it as an attractive starting material for the construction of various heterocyclic scaffolds, many of which are recognized for their pharmacological importance. nih.govnih.gov One of the most prominent classes of compounds that can be synthesized from 2-aminopyridine derivatives are the imidazo[1,2-a]pyridines. nih.govnih.govorganic-chemistry.org This fused heterocyclic system is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic activities, including anti-infective, anti-inflammatory, and anti-ulcer agents. nih.govnih.govgoogle.com
The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine with an α-haloketone in a process known as the Ortoleva-King reaction. organic-chemistry.org In the case of this compound, the endocyclic amine at the 2-position of the pyridine ring would be expected to react with an appropriate α-haloketone to initiate the cyclization, forming a substituted imidazo[1,2-a]pyridine (B132010). The presence of the additional 1-aminoethyl group at the 5-position offers a further point for diversification, allowing for the introduction of various substituents or the extension of the molecular framework. This could lead to the generation of a library of novel imidazo[1,2-a]pyridine derivatives with potentially unique biological activities.
While specific studies detailing the synthesis of imidazo[1,2-a]pyridines directly from this compound are not extensively documented in publicly available literature, the general synthetic routes for this class of compounds are well-established. nih.govorganic-chemistry.org The reaction conditions are often mild and can be facilitated by various catalytic systems, including copper and iodine. nih.govorganic-chemistry.org
Table 1: General Methods for the Synthesis of Imidazo[1,2-a]pyridines
| Reaction Type | Reactants | Catalyst/Reagents | Key Features |
| Ortoleva-King Reaction | 2-Aminopyridine, α-Haloketone | Base | Classical method for imidazo[1,2-a]pyridine synthesis. |
| Copper-Catalyzed Aerobic Oxidation | 2-Aminopyridine, Acetophenone (B1666503) | CuI, Air | Utilizes readily available starting materials. organic-chemistry.org |
| Iodine-Catalyzed Synthesis | 2-Aminopyridine, Ketone, Dimedone | I₂, Ultrasound | Environmentally benign, high-yielding approach. nih.gov |
| Three-Component Coupling | Picolinaldehyde, Amine, Formaldehyde | - | Mild conditions, allows for diverse substitutions. organic-chemistry.org |
The pharmacological significance of the imidazo[1,2-a]pyridine core underscores the potential value of this compound as a precursor for new drug candidates. Further research into its reactivity and application in the synthesis of such scaffolds could yield novel compounds with enhanced or entirely new therapeutic profiles.
Dye and Pigment Chemistry
The aromatic amine functionality within this compound makes it a prime candidate for use in the synthesis of azo dyes and pigments. nih.govnih.gov Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the largest and most versatile class of synthetic colorants. nih.gov Their synthesis is typically achieved through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. researchgate.netbiointerfaceresearch.com
The presence of the additional aminoethyl group in this compound provides a handle for further modification of the resulting dye molecule. This could be used to attach the dye to other molecules or materials, or to tune its solubility and other physical properties.
While specific examples of azo dyes synthesized from this compound are not readily found in the surveyed literature, the general principles of their formation are well-understood. nih.govresearchgate.netasianpubs.org The characterization of such dyes would typically involve spectroscopic techniques such as UV-Visible spectroscopy to determine the absorption maxima (λmax), which dictates the color, and infrared (IR) spectroscopy to confirm the presence of the azo linkage. researchgate.netresearchgate.net
Table 2: General Steps and Characterization of Azo Dyes
| Step | Description | Typical Reagents/Conditions | Characterization Technique | Information Obtained |
| Diazotization | Conversion of the primary aromatic amine to a diazonium salt. | NaNO₂, HCl or H₂SO₄, 0-5 °C | - | Formation of the electrophilic diazonium ion. |
| Azo Coupling | Reaction of the diazonium salt with a coupling component (e.g., phenol, naphthol, aromatic amine). | Alkaline or slightly acidic conditions | UV-Visible Spectroscopy | Absorption maximum (λmax), which determines the color of the dye. researchgate.net |
| Infrared (IR) Spectroscopy | Presence of the characteristic -N=N- stretching vibration. researchgate.net | |||
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final dye molecule. researchgate.net |
The potential to generate a range of colors by varying the coupling component makes this compound a versatile building block for the development of novel azo dyes and pigments. These could find applications in various industries, including textiles, printing, and coatings. Further research is warranted to explore the synthesis and properties of azo dyes derived from this intriguing chemical intermediate.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Methodologies
The development of novel synthetic routes to access complex pyridine (B92270) derivatives remains a vibrant area of research. Future efforts will likely focus on methods that offer improved efficiency, regioselectivity, and substrate scope.
Photochemical and Organocatalytic Approaches: Recent breakthroughs in the photochemical functionalization of pyridines open new avenues for synthesis. acs.org Methods utilizing pyridinyl radicals, generated through single-electron transfer (SET) reduction of pyridinium (B92312) ions, allow for C(sp²)–C(sp³) bond formation with distinct positional selectivity compared to classical Minisci reactions. acs.org The use of dithiophosphoric acid as a multi-tasking organocatalyst—acting as a Brønsted acid, a SET reductant, and a hydrogen atom abstractor—exemplifies the innovative strategies being developed. acs.org
Dearomatization Strategies: Meta-selective C-H functionalization of pyridines is a significant challenge due to the inherent reactivity of the ring. nih.gov Dearomatization strategies are emerging as a key solution, enabling meta-functionalization through various catalytic methods. nih.gov These processes can generate dearomatized products that can be subsequently rearomatized to yield the desired substituted pyridine. nih.gov
Reductive Functionalization: The reductive functionalization of pyridine-fused N-heteroarenes presents a powerful tool for creating diverse functionalized N-heterocycles. acs.org By controlling the reduction rate and employing synergistic catalysis, reductive intermediates like imines and enamines can be selectively trapped with nucleophiles to achieve alkylation, arylation, and annulation at various positions. acs.org
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity in a single step, adhering to the principles of green chemistry by reducing waste and reaction times. nih.govnih.gov The development of new MCRs for the synthesis of highly substituted 2-aminopyridines from simple precursors will continue to be a priority. nih.gov For instance, a four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield complex pyridines under microwave irradiation or conventional heating. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
| Photochemical Organocatalysis | Generation of pyridinyl radicals via SET. | Novel regioselectivity (C4-functionalization), mild conditions. | acs.org |
| Dearomatization | Temporary disruption of aromaticity. | Access to meta-functionalized pyridines. | nih.gov |
| Reductive Functionalization | Controlled reduction and trapping of intermediates. | Diverse functionalization at multiple sites. | acs.org |
| Multicomponent Reactions | One-pot combination of three or more reactants. | High efficiency, atom economy, reduced waste. | nih.govnih.gov |
Advanced Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will leverage both experimental and computational tools to elucidate complex reaction pathways.
Radical Pathways: The mechanism of photochemical pyridine functionalization involves the generation of a neutral pyridinyl radical, which then couples with an allylic radical. acs.org This pathway is distinct from the classical Minisci reaction and explains the observed regioselectivity. acs.org
Reductive Dearomatization Mechanisms: Detailed studies on the reduction of pyridine-fused N-heteroarenes have revealed tautomeric intermediates such as allylic amines, enamines, and imines. acs.org Understanding the factors that control the equilibrium and reactivity of these intermediates is key to selective functionalization. acs.org
Transition-Metal Catalyzed Reactions: In processes like the nickel-catalyzed hydrodefluorination of fluorinated pyridines, mechanistic studies have identified the active catalytic species and key steps like C-F oxidative addition. rsc.org Such insights are vital for discovering more efficient and stable pre-catalysts. rsc.org
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to probe reaction mechanisms. For example, DFT can help understand the frontier molecular orbitals involved in reactions and predict the most likely pathways for multicomponent reactions leading to 2-aminopyridines. nih.govresearchgate.net
Development of Novel Derivatization Strategies
The synthesis of new derivatives of 5-(1-aminoethyl)pyridin-2-amine is essential for exploring its structure-activity relationships (SAR) in various applications.
Scaffold Modification: Systematic structural modifications, such as replacing linking atoms (e.g., nitrogen with oxygen) or methylating hydrogen-donor positions, can provide insights into the role of different parts of the molecule. nih.gov
Bioisosteric Replacement and Analogue Synthesis: Creating analogues by replacing parts of the molecule with bioisosteres is a common strategy in drug discovery. The synthesis of 5-deaza analogues of aminopterin, for example, involved a multi-step sequence starting from cyanouracils and building the pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov
Asymmetric Synthesis and Chiral Ligands: The development of methods to synthesize asymmetric pyridinophane derivatives allows for the creation of a library of chiral macrocyclic ligands. rsc.org These can be used to study steric and electronic effects in coordination chemistry. rsc.org
Late-Stage Functionalization: Strategies that allow for the derivatization of complex molecules in the final steps of a synthesis are highly valuable. Electrochemical methods, for instance, have been developed for the C3-aminomethylation of imidazo[1,2-a]pyridines, which can be applied to the late-stage derivatization of drugs and natural products. rsc.org
| Derivatization Approach | Goal | Example | Reference |
| Scaffold Modification | Probe structure-activity relationships. | Replacement of a linking nitrogen atom with oxygen. | nih.gov |
| Analogue Synthesis | Alter properties while maintaining core activity. | Synthesis of 5-deazaaminopterin (B8673772) from cyanouracils. | nih.gov |
| Asymmetric Derivatization | Create chiral ligands and probes. | Synthesis of asymmetric N,N'-substituted pyridinophanes. | rsc.org |
| Convergent Synthesis | Efficiently build complex molecules. | Cyclization of amidines with isothiocyanates to form a 1,2,4-thiadiazole (B1232254) core. | acs.org |
Expansion into Unexplored Coordination Chemistry Regimes
The 2-aminopyridine (B139424) moiety is an excellent ligand for metal ions, and the ethylamine (B1201723) side chain in this compound offers an additional coordination site, making it a potentially versatile chelating agent.
Bidentate and Mixed-Ligand Complexes: 2-aminopyridine can coordinate to metal ions as a monodentate ligand through its pyridine nitrogen or as a bidentate ligand (chelate) using both the pyridine and exocyclic amine nitrogen atoms. pvpcollegepatoda.org Future work could explore the coordination of this compound with various transition metals to form novel mononuclear or polynuclear complexes. The synthesis of mixed-ligand complexes, incorporating other ligands like ethylenediamine, could also yield compounds with interesting properties. pvpcollegepatoda.orgacs.org
Strong-Field Ligand Behavior: Tri-(2-pyridyl)amine, a related ligand, has been shown to be a strong-field ligand, indicating that strong conjugation between aromatic centers is not a prerequisite for a high ligand field strength. rsc.org Investigating the ligand field strength of this compound and its derivatives would be a valuable contribution.
Biomimetic Chemistry: Pyridonate and pyridinol ligands are used to model the active sites of metalloenzymes like [Fe]-hydrogenase. rsc.org The structural features of this compound could be exploited in the design of new biomimetic catalysts for reactions such as H₂ activation. rsc.org
Catalytic Applications: Palladium(II) complexes with substituted pyridine ligands have shown utility as pre-catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org The coordination complexes of this compound could be screened for catalytic activity in a wide range of organic transformations.
Integration with Artificial Intelligence and Machine Learning for Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules. acs.orgnih.gov
Property Prediction: ML models, particularly quantitative structure-property relationship (QSPR) models, can predict the properties of new compounds based on their molecular descriptors. researchgate.netresearchgate.net For pyridine and quinoline (B57606) derivatives, ML models have been successfully used to predict corrosion inhibition efficiency with high accuracy. researchgate.netkneopen.com Such models could be developed to predict the biological activity or material properties of novel this compound derivatives.
Inverse Design: AI tools can be used for the inverse design of molecules, generating novel structures with desired properties. mdpi.com By training on large datasets, these models can explore vast chemical space to propose new candidates for synthesis and testing.
Reaction Prediction and Synthesis Planning: ML is being applied to predict the outcomes of chemical reactions and to devise retrosynthetic pathways for complex molecules. rsc.orgphiladelphia.edu.jo These tools can help chemists identify the most promising routes for synthesizing new derivatives of this compound.
Catalyst Design: ML methods can predict the catalytic activity of transition metal complexes. nih.gov An artificial neural network (ANN) model was successfully built to predict the ethylene (B1197577) polymerization activity of bis(imino)pyridine metal complexes, demonstrating the potential of ML to guide the design of new catalysts. nih.gov
| AI/ML Application | Description | Example | Reference |
| Property Prediction (QSPR) | Develop models to predict properties from molecular structure. | Predicting corrosion inhibition of pyridines using GA-ANN. | researchgate.netresearchgate.net |
| Inverse Molecular Design | Generate new molecules with a desired property profile. | Autonomous design workflows for medical therapeutics. | mdpi.com |
| Catalyst Activity Prediction | Predict the performance of catalysts for specific reactions. | ANN model for predicting polymerization activity of metal complexes. | nih.gov |
| Retrosynthesis Planning | Identify optimal multi-step synthetic routes to a target molecule. | Breaking down retrosynthesis into single-step suggestions. | philadelphia.edu.jo |
Contribution to Sustainable Chemistry Initiatives
Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve safety. rasayanjournal.co.in
Green Solvents and Reaction Conditions: Future synthetic work will emphasize the use of environmentally benign solvents like water or bio-based solvents such as eucalyptol. frontiersin.orgfrontiersin.orgnih.gov Catalyst-free reactions in water or solvent-free conditions represent ideal green synthetic methods. rasayanjournal.co.infrontiersin.org
Energy Efficiency: Microwave-assisted synthesis is a key green technology that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Atom Economy and Waste Reduction: The design of synthetic routes with high atom economy, such as MCRs and domino reactions, is a central tenet of green chemistry. nih.govacs.orgnih.gov These methods minimize the formation of byproducts and waste. acs.org
Renewable Feedstocks and Recyclable Catalysts: The ultimate goal is to synthesize amines and other valuable chemicals from renewable resources. rsc.org The development of robust, reusable catalysts, such as surface-modified vials or recyclable organocatalysts, is crucial for making chemical processes more sustainable. nih.govacs.org Evaluating the "greenness" of a synthesis using tools like the CHEM21 green metrics toolkit will become standard practice. rsc.org
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 5-(1-Aminoethyl)pyridin-2-amine, and how can intermediates be characterized?
- Methodology : A standard approach involves reductive amination or nucleophilic substitution of nitro-containing pyridine precursors. For example, derivatives like 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine are synthesized via nitro reduction using hydrogenation catalysts (e.g., Pd/C) followed by purification via silica gel chromatography. Key intermediates are characterized using 600 MHz H NMR (e.g., in DMSO-) and LCMS (ESI) to confirm molecular weights (e.g., for specific analogs) .
Q. How can NMR and LCMS data be interpreted to validate the structure of this compound derivatives?
- Methodology : H NMR in DMSO- at 600 MHz resolves proton environments, such as aromatic protons (δ 6.45–7.76 ppm) and aliphatic chains (δ 1.06–3.10 ppm). Multiplicity patterns (e.g., doublets for isopropyl groups) confirm substitution positions. LCMS-ESI provides exact mass data (e.g., for morpholino derivatives), ensuring molecular integrity .
Q. What are the critical reaction conditions for achieving regioselective amination in pyridine derivatives?
- Methodology : Regioselective amination of pyridine N-oxides (e.g., using TFAA and pyridine in MeCN at 0°C) directs amino groups to the 2-position. Reaction monitoring via LCMS ensures completion, while recrystallization or column chromatography isolates pure products. This method avoids competing side reactions observed under harsher conditions .
Advanced Research Questions
Q. How can QSAR models guide the optimization of this compound derivatives for biological activity?
- Methodology : QSAR studies using MOE software correlate steric (SMR), electronic, and lipophilic (LogP) parameters with antibacterial activity. For example, higher LogP values enhance membrane permeability, while bulky substituents (e.g., trifluoromethyl groups) improve target binding. Validated models (r > 0.85) prioritize compounds for synthesis .
Q. What experimental strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodology : Comparative assays under standardized conditions (e.g., in vitro kinase inhibition using 10 mM DMSO stocks) control solvent effects. Dose-response curves (IC) and selectivity profiling against related kinases (e.g., TrkA vs. p38 MAPK) differentiate true activity from assay artifacts. Conflicting data may arise from off-target interactions, requiring orthogonal assays (e.g., SPR or cellular thermal shift) .
Q. How do steric and electronic effects influence the reaction kinetics of this compound in cross-coupling reactions?
- Methodology : Steric hindrance from substituents (e.g., tert-butyl groups) slows reaction rates in Suzuki-Miyaura couplings, necessitating elevated temperatures or bulky ligands (e.g., SPhos). Hammett plots quantify electronic effects, where electron-withdrawing groups (e.g., -CF) enhance electrophilicity at the pyridine ring, accelerating nucleophilic attack .
Q. What purification techniques are optimal for isolating this compound derivatives with high enantiomeric excess?
- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers, while crystallization-induced asymmetric transformation (CIAT) enhances ee. For example, resolving (2R)-1-(4-chloro-2-pyridyl)-2-(2-pyridyl)ethylamine via oxime reduction and CIAT achieves >98% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
